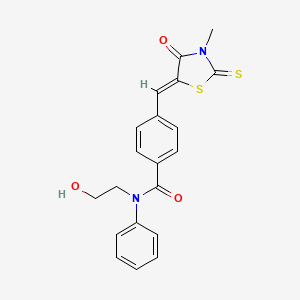

![molecular formula C19H12Cl2N4OS B2762543 3-氨基-N-(2,5-二氯苯基)-6-(4-吡啶基)噻吩并[2,3-b]吡啶-2-甲酰胺 CAS No. 445267-30-1](/img/structure/B2762543.png)

3-氨基-N-(2,5-二氯苯基)-6-(4-吡啶基)噻吩并[2,3-b]吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

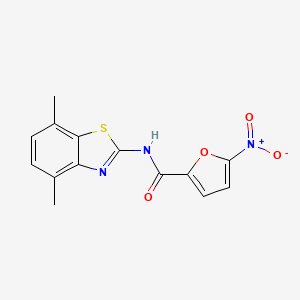

“3-amino-N-(2,5-dichlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide” is a compound that has been studied in the context of various chemical reactions . It is a ligand targeting the dopamine D2 receptor .

Synthesis Analysis

The synthesis of similar compounds involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides . These β-keto amides can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Chemical Reactions Analysis

One study presents the noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides . The oxidation proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .科学研究应用

抗增殖活性

3-氨基-N-(2,5-二氯苯基)-6-(4-吡啶基)噻吩并[2,3-b]吡啶-2-甲酰胺及其类似物已被研究其抗增殖活性,特别是针对癌细胞系。这些化合物的构效关系表明,某些修饰可以增强其活性,靶向磷脂酶 C 等酶。例如,C-5 位的修饰导致具有更大抗增殖作用的化合物 (van Rensburg 等人,2017)。

合成应用

该化合物及其衍生物已用于各种合成应用中,以创建一系列杂环化合物。例如,它已被用于合成新型吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶,表明其作为合成子生成多种多杂环系统时的多功能性 (Bakhite 等人,2005)。

不寻常反应和二聚化

3-氨基噻吩并[2,3-b]吡啶-2-甲酰胺用漂白剂氧化导致二聚吡咯并[2',3':4,5]噻吩并[2,3-b]吡啶的形成,展示了一种合成二聚结构的不寻常且立体选择性方法 (Stroganova 等人,2019)。

稠合多环体系的开发

研究还集中在创建含有噻吩并[2',3':5,6]嘧啶并[2,1-a]异吲哚片段的新型多环化合物。部分饱和衍生物与邻苯二甲酸酐的反应导致表现出明显紫外荧光的化合物,表明在材料科学和荧光探针中具有潜在应用 (Dotsenko 等人,2021)。

抗菌和抗肿瘤活性

一些衍生物已被合成,具有潜在的抗菌和抗肿瘤活性。对这些生物活性的研究表明,特定的修饰可以赋予重要的生物特性,为开发新的治疗剂提供途径 (Abdel-rahman 等人,2002)。

作用机制

Target of Action

The primary target of the compound is most likely CDK8 (Cyclin-Dependent Kinase 8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is often implicated in cancer and other diseases.

Mode of Action

The compound interacts with its target, CDK8, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth and proliferation.

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation due to the disruption of the cell cycle . This can lead to the death of cancer cells, making the compound a potential candidate for cancer therapy.

未来方向

属性

IUPAC Name |

3-amino-N-(2,5-dichlorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N4OS/c20-11-1-3-13(21)15(9-11)24-18(26)17-16(22)12-2-4-14(25-19(12)27-17)10-5-7-23-8-6-10/h1-9H,22H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTDOMUUPQPTOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2,5-dichlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

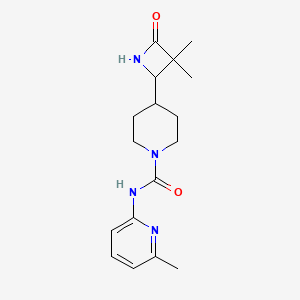

![2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2762462.png)

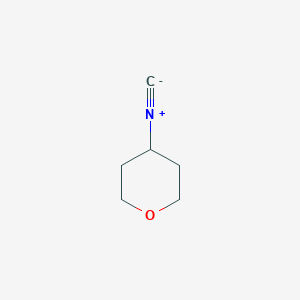

![8-cycloheptyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2762463.png)

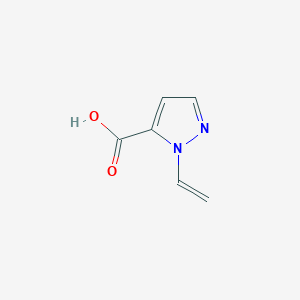

![N-(4,6-dimethylpyrimidin-2-yl)-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2762479.png)

![N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2762480.png)

![5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2762481.png)